molecular formula C24H23N3O4S B2671218 Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-69-8

Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2671218
CAS No.: 537046-69-8
M. Wt: 449.53
InChI Key: XZTUEQUWJPDGAG-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is part of a broader class of compounds explored for their synthetic routes and chemical properties. Research on related compounds includes the synthesis of condensed heterocyclic compounds, where the anti-inflammatory activity of similar thiazolo[3,2‐a]pyrimidines was investigated, revealing potential therapeutic applications beyond the compound's core chemical interest (Tozkoparan et al., 1998). The methodology often involves spectral, crystallographic, and elemental analysis to characterize these compounds and assess their biological activities.

Biological Activities and Applications

The search for novel compounds with significant biological activities is a key driver of research in this area. Investigations have been conducted into the synthesis and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, highlighting the potential for these compounds to serve as the basis for new anti-inflammatory drugs (Tozkoparan et al., 1999). These studies contribute to a deeper understanding of how the structural elements of these compounds influence their biological efficacy.

Antimicrobial and Antiviral Potential

The antimicrobial and antiviral properties of pyrimidine derivatives, including those structurally related to this compound, have been a significant area of research. A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated promising results against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential applications in addressing antibiotic resistance (Kolisnyk et al., 2015).

Heterocyclic Chemistry and Drug Development

The field of heterocyclic chemistry is crucial for drug development, with many studies focusing on synthesizing novel compounds that can be used as building blocks for developing new drugs. The synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their carboxylic acid derivatives, for example, showcases the versatility of these compounds in synthesizing a wide range of biologically active molecules (Zanatta et al., 2015).

Properties

IUPAC Name

methyl 2-benzylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-14-18(23(29)31-3)19(16-9-11-17(30-2)12-10-16)20-21(25-14)26-24(27-22(20)28)32-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUEQUWJPDGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.